1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride
Description
1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a hydroxyamino group, and a methylpropanone backbone, making it a versatile molecule for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-10(2,12-14)9(13)7-3-5-8(11)6-4-7;/h3-6,12,14H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRZGWKQCGNBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)Cl)NO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitromethane under basic conditions to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield 1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-nitropropene
- 1-(4-Chlorophenyl)-2-amino-2-methylpropan-1-one
- 4-Chlorophenyl-2-nitroethane
Comparison: 1-(4-Chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride is unique due to the presence of both hydroxyamino and chlorophenyl groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
